Dechloro Trazodone

説明

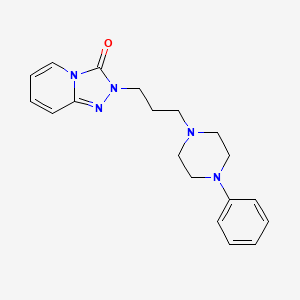

Structure

3D Structure

特性

IUPAC Name |

2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c25-19-23-11-5-4-9-18(23)20-24(19)12-6-10-21-13-15-22(16-14-21)17-7-2-1-3-8-17/h1-5,7-9,11H,6,10,12-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIRPKCVHRVHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211393 | |

| Record name | Dechloro trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62337-66-0 | |

| Record name | Dechloro trazodone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062337660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dechloro trazodone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECHLORO TRAZODONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z5CF330GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Dechloro Trazodone Structural Characterization & Control

Executive Summary & Structural Identity

Dechloro Trazodone (also known as Deschloro Trazodone or Trazodone Impurity B) is a critical process-related impurity and degradation product of the antidepressant Trazodone.[1] Chemically, it represents the defunctionalized analog of the parent drug, where the chlorine atom at the meta-position of the phenylpiperazine moiety is replaced by a hydrogen atom.

In the context of ICH Q3A(R2) and Q3B(R2) guidelines, rigorous control of this impurity is mandatory due to its structural similarity to the active pharmaceutical ingredient (API) and potential impact on the drug's receptor binding profile.

Chemical Identification Data

| Parameter | Technical Specification |

| Common Name | Dechloro Trazodone |

| Pharmacopeial Designations | USP: Related Compound F BP/EP: Impurity B |

| CAS Number | 62337-66-0 (Free Base) 1263278-93-8 (Hydrochloride) |

| IUPAC Name | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |

| Molecular Formula | C₁₉H₂₃N₅O |

| Molecular Weight | 337.42 g/mol (Free Base) |

| SMILES | O=C1N(CCCN2CCN(C3=CC=CC=C3)CC2)N=C4C=CC=CN41 |

Molecular Geometry & Physicochemical Properties

The structural divergence between Trazodone and Dechloro Trazodone centers on the aryl piperazine tail. The absence of the chlorine atom alters the electronic density of the phenyl ring and the lipophilicity of the molecule.

-

Lipophilicity (LogP): The removal of the chlorine atom (a lipophilic halogen) typically results in a slight reduction in LogP compared to Trazodone (LogP ~3.7), potentially altering blood-brain barrier (BBB) penetration kinetics.

-

Electronic Effects: The loss of the electron-withdrawing chlorine atom at the meta position changes the electron density of the phenyl ring, affecting the pKa of the N4-piperazine nitrogen.

Structural Comparison Logic

The following diagram illustrates the structural relationship and the specific site of modification.

Figure 1: Structural relationship showing the dehalogenation pathway defining Dechloro Trazodone.

Synthetic Genesis & Formation Pathways

Understanding the origin of Dechloro Trazodone is essential for process control. It arises primarily through two distinct mechanisms:

Mechanism A: Contaminated Starting Material (Primary)

The most common source is the presence of 1-phenylpiperazine as an impurity within the starting material 1-(3-chlorophenyl)piperazine .

-

Process: During the condensation of the piperazine derivative with the triazolopyridinone alkyl halide, the impurity competes with the main reactant.

-

Control Strategy: Specification limits for 1-phenylpiperazine in the starting material must be set strictly (typically <0.10%).

Mechanism B: Reductive Dehalogenation (Secondary)

Under aggressive reducing conditions (e.g., catalytic hydrogenation used in other steps or presence of active metals), the aryl-chloride bond can undergo hydrogenolysis.

Figure 2: Synthetic genesis of Dechloro Trazodone via starting material contamination.

Analytical Characterization Protocols

To accurately quantify Dechloro Trazodone, researchers must utilize orthogonal analytical methods. The molecule behaves differently from Trazodone in both chromatography and spectroscopy.

High-Performance Liquid Chromatography (HPLC)

According to USP <761> and EP methods, Dechloro Trazodone (Related Compound F) elutes earlier than Trazodone due to its slightly lower hydrophobicity/interaction profile on C18 columns.

-

Column: C18 (L1 packing), 4.6 mm x 15 cm, 5 µm.

-

Mobile Phase: Phosphate buffer (pH ~6.0) : Acetonitrile gradient.

-

Detection: UV at 254 nm.

-

Relative Retention Time (RRT): ~0.65 (relative to Trazodone).

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides definitive confirmation.

-

Trazodone [M+H]+: m/z 372.2 (shows characteristic 3:1 isotopic ratio for ³⁵Cl/³⁷Cl).

-

Dechloro Trazodone [M+H]+: m/z 338.2.

-

Key Differentiator: The Dechloro spectrum lacks the chlorine isotopic signature (M+2 peak at ~33% intensity is absent).

Nuclear Magnetic Resonance (¹H-NMR)

The aromatic region (6.5 - 7.5 ppm) is the diagnostic window.

-

Trazodone: Shows a 1,3-disubstituted benzene pattern (4 aromatic protons on the piperazine phenyl ring).

-

Dechloro Trazodone: Shows a monosubstituted benzene pattern (5 aromatic protons). The appearance of a triplet at the para position (which is substituted by Cl in Trazodone) is the tell-tale sign.

Analytical Workflow Diagram

Figure 3: Analytical logic for the isolation and identification of Dechloro Trazodone.

References

-

United States Pharmacopeia (USP) . Trazodone Hydrochloride Monograph: Organic Impurities. USP-NF 2024.

-

European Pharmacopoeia (Ph.[2] Eur.) . Trazodone Hydrochloride: Impurity B. 11th Edition.

-

PubChem . Dechloro Trazodone (Compound Summary). National Library of Medicine.

-

LGC Standards . Dechloro Trazodone Reference Material Data Sheet.

-

Cayman Chemical . Trazodone Hydrochloride Product Information & Impurities.

Sources

Dechloro Trazodone pharmacological profile

An In-Depth Technical Guide to the Pharmacological Profile of Dechloro Trazodone: A Research and Development Blueprint

Abstract

Dechloro trazodone, the non-chlorinated analog of the widely prescribed antidepressant trazodone, represents a molecule of significant interest for novel therapeutic development. While trazodone's pharmacological profile as a Serotonin 2A/2C Antagonist and Reuptake Inhibitor (SARI) is well-established, its clinical utility is often modulated by its metabolic fate, particularly its conversion to the active metabolite meta-chlorophenylpiperazine (m-CPP), which possesses a distinct and potentially counter-therapeutic pharmacological profile.[1][2] This technical guide provides a comprehensive framework for the full pharmacological characterization of dechloro trazodone. It is structured not as a review of existing data, but as a forward-looking blueprint for researchers, scientists, and drug development professionals. We will outline the requisite in vitro and in vivo studies, detail self-validating experimental protocols, and explain the causal logic behind each step of the characterization cascade. The central hypothesis is that the removal of the chlorine atom from the phenylpiperazine moiety may significantly alter the molecule's receptor affinity, metabolic stability, and overall therapeutic index, potentially offering a refined alternative to the parent compound.

Introduction: The Scientific Rationale for Characterizing Dechloro Trazodone

Trazodone is a multifunctional antidepressant with a complex, dose-dependent mechanism of action.[3][4] At lower doses, its sedative effects are attributed to potent antagonism of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[4][5] At higher doses, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[5][6] Trazodone is a triazolopyridine derivative, chemically distinct from SSRIs and tricyclic antidepressants.[7]

A critical aspect of trazodone's profile is its extensive metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme into several metabolites, most notably m-CPP.[1][8] This metabolite is not inert; it is a potent agonist at 5-HT2C receptors and a partial agonist at other serotonin receptors, contributing to anxiogenic and other neuropsychiatric effects that can complicate trazodone therapy.[1][9][10]

Dechloro trazodone (2-[3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-[1][3][5]triazolo[4,3-a]pyridin-3-one) is the direct structural analog of trazodone, lacking the chlorine atom on the phenylpiperazine ring.[11][12] This single atomic modification prompts several key questions that form the basis of this guide:

-

Receptor Affinity & Selectivity: How does the removal of the electron-withdrawing chlorine atom alter binding affinity and selectivity for serotonergic, adrenergic, and histaminergic receptors?

-

Functional Activity: Does dechloro trazodone retain the 5-HT2A/2C antagonism of the parent compound?

-

Metabolic Profile: Is dechloro trazodone a substrate for CYP3A4? Crucially, does its metabolism avoid the generation of a pharmacologically active and potentially deleterious metabolite like m-CPP?

-

Therapeutic Potential: Could dechloro trazodone offer a superior safety and efficacy profile by retaining the therapeutic actions of trazodone while minimizing unwanted effects stemming from its metabolism?

This document provides the strategic and methodological framework to answer these questions, guiding the preclinical development of this promising compound.

Proposed Workflow for Pharmacological Characterization

The comprehensive evaluation of dechloro trazodone requires a multi-tiered approach, progressing from foundational in vitro assays to complex in vivo behavioral models. This workflow ensures a logical, data-driven progression from molecular interaction to systemic effect.

Caption: High-level workflow for the pharmacological characterization of dechloro trazodone.

In Vitro Profiling: From Binding to Function

Primary Target Engagement: Receptor Binding Assays

Causality: The first step is to quantify the binding affinity (Ki) of dechloro trazodone at the primary targets of trazodone and m-CPP. This directly addresses whether the structural modification alters the fundamental interactions with key CNS receptors. A broad panel is essential for identifying both on-target potency and off-target liabilities.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes:

-

Culture cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing 5-HT2A).

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store at -80°C.

-

-

Assay Execution:

-

In a 96-well plate, combine the prepared cell membranes (typically 10-50 µg protein/well), a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A), and a range of concentrations of the unlabeled competitor drug (dechloro trazodone, trazodone, or a known reference compound).

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a non-radioactive reference antagonist (e.g., 10 µM mianserin).

-

Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes). The exact conditions are receptor-dependent.

-

Terminate the incubation by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with an ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Comparative Receptor Binding Profile (Ki, nM)

| Target | Trazodone (Reference) | m-CPP (Reference) | Dechloro Trazodone (Experimental) |

| Serotonin | |||

| 5-HT2A | Potent Antagonist[13] | Weak Partial Agonist | To be determined |

| 5-HT2C | Antagonist[1] | Potent Agonist[1] | To be determined |

| SERT | Inhibitor[14] | Negligible | To be determined |

| 5-HT1A | Partial Agonist | Partial Agonist[1] | To be determined |

| Adrenergic | |||

| α1 | Potent Antagonist[1] | Negligible | To be determined |

| α2 | Weak Antagonist[1] | Agonist | To be determined |

| Histamine | |||

| H1 | Antagonist[5] | Negligible | To be determined |

Functional Activity: From Affinity to Efficacy

Causality: High binding affinity does not reveal the functional consequence of that binding. Functional assays are essential to determine if dechloro trazodone acts as an antagonist (like trazodone at 5-HT2A), an agonist (like m-CPP at 5-HT2C), or an inverse agonist at its high-affinity targets. This step is critical for predicting the compound's therapeutic and side-effect profile.

Caption: Signaling pathway of the 5-HT2A receptor and the principle of a calcium flux functional assay.

Experimental Protocol: Gq-Coupled Receptor Calcium Flux Assay (e.g., for 5-HT2A)

-

Cell Preparation:

-

Use a cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive photoprotein like aequorin or load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Plate the cells in a 96-well or 384-well clear-bottom, black-walled microplate and culture overnight.

-

-

Antagonist Mode Assay:

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Add varying concentrations of dechloro trazodone (or trazodone as a positive control) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

-

-

Agonist Challenge & Signal Detection:

-

Place the microplate into a luminometer or fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Inject a fixed concentration of a known agonist (e.g., serotonin) corresponding to its EC80 (the concentration that elicits 80% of the maximal response).

-

Immediately begin measuring the light emission (luminescence) or fluorescence intensity over time. The signal will peak rapidly and then decline.

-

-

Data Analysis:

-

Determine the peak signal for each well.

-

Plot the peak signal against the logarithm of the dechloro trazodone concentration.

-

Fit the data to a three- or four-parameter logistic equation to determine the IC50 of the antagonist. This value represents the concentration of dechloro trazodone required to inhibit 50% of the response to the agonist challenge.

-

To test for agonist activity, perform the experiment without the agonist challenge, measuring any signal generated by dechloro trazodone alone.

-

In Vitro Pharmacokinetics: Metabolism and Stability

Causality: Trazodone's metabolism to m-CPP is a defining feature of its clinical profile.[9] It is therefore imperative to determine if dechloro trazodone undergoes a similar transformation. An in vitro liver microsomal stability assay provides a rapid and robust assessment of metabolic clearance and serves as a platform for metabolite identification. The absence of a chlorinated phenylpiperazine metabolite would be a significant differentiating factor.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube or 96-well plate on ice, prepare a reaction mixture containing pooled HLM (e.g., 0.5 mg/mL protein), a buffer (e.g., 100 mM potassium phosphate, pH 7.4), and dechloro trazodone at a final concentration of 1 µM.

-

-

Initiation of Reaction:

-

Pre-warm the reaction mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system is required to support the activity of CYP450 enzymes.

-

A control reaction should be run in parallel without the NADPH-regenerating system to account for non-enzymatic degradation.

-

-

Time-Course Sampling:

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile) containing an internal standard. The organic solvent terminates the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of dechloro trazodone at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of dechloro trazodone remaining versus time.

-

The slope of the linear portion of this plot is equal to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

-

The LC-MS/MS data from the later time points can also be analyzed to tentatively identify major metabolites by searching for expected mass shifts (e.g., hydroxylation, N-dealkylation).

-

In Vivo Evaluation: From Animal Models to Therapeutic Hypothesis

Causality: Following a favorable in vitro profile (e.g., desired receptor antagonism, metabolic stability, lack of problematic metabolites), in vivo studies are necessary to understand the compound's integrated effects in a complex biological system. These studies assess pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and preliminary safety.

Experimental Protocol: Forced Swim Test (FST) for Antidepressant-Like Activity in Rodents

-

Habituation (Day 1):

-

Individually place mice or rats in a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape (e.g., 15 cm).

-

Allow the animal to swim for 15 minutes.

-

Remove the animal, dry it thoroughly with a towel, and return it to its home cage. This pre-exposure induces a state of behavioral despair (immobility) in the subsequent test.

-

-

Drug Administration (Day 2):

-

Administer dechloro trazodone, a positive control (e.g., imipramine or trazodone), or vehicle (e.g., saline with 0.5% Tween 80) to different groups of animals via an appropriate route (e.g., intraperitoneal injection, oral gavage).

-

The dose and pre-treatment time (e.g., 60 minutes before the test) should be informed by preliminary pharmacokinetic data.

-

-

Test Session (Day 2):

-

Place the animals back into the swim cylinders.

-

Record the session (typically 6 minutes) with a video camera.

-

A trained observer, blind to the treatment conditions, should score the last 4 minutes of the session. The primary measure is the duration of immobility, defined as the time the animal spends floating passively with only minor movements necessary to keep its head above water.

-

-

Data Analysis:

-

Compare the mean duration of immobility between the vehicle-treated group and the drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test).

-

A significant reduction in immobility time by dechloro trazodone compared to the vehicle is interpreted as an antidepressant-like effect.

-

Data Presentation: Key Pharmacokinetic & Pharmacodynamic Parameters

| Parameter | Trazodone (Reference) | Dechloro Trazodone (Experimental) |

| Pharmacokinetics (Rodent, Oral) | ||

| Tmax (Time to peak concentration) | ~1-2 hours[15] | To be determined |

| t½ (Elimination half-life) | Biphasic, ~5-13 hours (human)[16] | To be determined |

| Bioavailability (%) | Variable, increased with food[17] | To be determined |

| Major Metabolite(s) | m-CPP[9] | To be determined (Hypothesis: Phenylpiperazine) |

| Pharmacodynamics (Rodent) | ||

| Forced Swim Test (Immobility) | Decreased | To be determined |

| Elevated Plus Maze (% Time in Open Arms) | Increased (Anxiolytic) | To be determined |

| Locomotor Activity | Decreased (Sedative) | To be determined |

Synthesis and Future Directions

The comprehensive pharmacological characterization of dechloro trazodone, as outlined in this guide, provides a rigorous pathway to understanding its therapeutic potential. The key inflection point in its development will be the analysis of its metabolic profile. If dechloro trazodone retains the potent 5-HT2A and α1-adrenergic antagonism responsible for trazodone's hypnotic effects, while also inhibiting SERT, and crucially, does not produce an anxiogenic metabolite like m-CPP, it could represent a significant advancement in the treatment of major depressive disorder, particularly in patients with comorbid anxiety and insomnia.

Successful completion of this preclinical blueprint would provide the necessary data package to justify progression into formal IND-enabling toxicology studies and, ultimately, first-in-human clinical trials. The scientific integrity of the program rests on the methodical, hypothesis-driven approach detailed herein, ensuring that each experimental choice is validated by the preceding data and logically informs the next step in the development cascade.

References

- Vertex AI Search. (2015). trazodone HCl.

- Vertex AI Search. Mechanism of Action of Trazodone: a Multifunctional Drug.

- Vertex AI Search. (2025). What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?.

- National Center for Biotechnology Information.

- MedCentral. Trazodone: uses, dosing, warnings, adverse events, interactions.

- Rotzinger, S., et al. (2018). TRAZODONE IS METABOLIZED TO m-CHLOROPHENYLPIPERAZINE BY CYP3A4 FROM HUMAN SOURCES. Drug Metabolism and Disposition.

- Drugs.com. (2025). Trazodone Uses, Dosage, Side Effects & Warnings.

- Kast, R. E. (2009). Trazodone generates m-CPP: In 2008 risks from m-CPP might outweigh benefits of trazodone.

- Drugs.com. (2025). Can trazodone cause a false positive on a drug test?.

- Mayo Clinic. Trazodone (oral route) - Side effects & dosage.

- U.S.

- Medscape. Raldesy, Desyrel (DSC) (trazodone) dosing, indications, interactions, adverse effects, and more.

- RxList. Desyrel (Trazodone Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings.

- Med Ed 101. (2024). Sleep Or Depression? Trazodone's Dose Dependent Clinical Response.

- ResearchGate. Trazodone affinities at neurotransmitter receptors and transporters....

- Valeri, P., et al. (1991). Effects of trazodone and m-chlorophenylpiperazine (m-CPP) on acute dependence in mice. Brain Research Bulletin.

- Caccia, S. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed.

- Kast, R. E. (2009). Are we done with trazodone? The potential for damage by m-CPP - A metabolite of trazodone.

- ResearchGate. Chemical structures of trazodone and m-CPP.

- Momin, S. G., et al. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. PubMed Central.

- National Center for Biotechnology Information. Dechloro trazodone | C19H23N5O | CID 71315252 - PubChem.

- PubMed. (2025).

- Caccia, S., et al. Determination of trazodone and its metabolite, m-CPP, in serum and urine by HPLC.

- SciSpace. (2013).

- ResearchGate. (2025).

- PubMed. Pharmacokinetics of trazodone sustained-release tablets in healthy subjects: Three open-label, randomized crossover studies.

- Sable, V., & Wagh, S. (2024). Development and Evaluation of Trazodone Hydrochloride Tablets for Oral Drug Delivery Technology.

- Kumar, A., et al. (2024). Interaction between antidepressant drug trazodone with double-stranded DNA.

Sources

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. researchgate.net [researchgate.net]

- 3. dl.icdst.org [dl.icdst.org]

- 4. meded101.com [meded101.com]

- 5. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. medcentral.com [medcentral.com]

- 8. dl.icdst.org [dl.icdst.org]

- 9. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dechloro trazodone | C19H23N5O | CID 71315252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Desyrel (Trazodone Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. Pharmacokinetics of trazodone sustained-release tablets in healthy subjects: Three open-label, randomized crossover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drugs.com [drugs.com]

- 17. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Case of "Dechloro Trazodone": A Technical Exploration into the History and Discovery of Trazodone and its Metabolites

A Foreword for the Scientific Community: The discourse surrounding "Dechloro Trazodone" necessitates a clarification at the outset. Extensive review of scientific literature, patent databases, and chemical registries reveals no evidence of a compound formally recognized by this name. It is plausible that the term is a misnomer, potentially referring to a theoretical analog, a misunderstanding of its metabolic pathways, or an internal laboratory code that has not entered public scientific domain. This guide, therefore, will address the core topic by providing a comprehensive technical overview of the discovery, history, and chemical properties of the well-documented and clinically significant parent compound, Trazodone , and its primary active metabolite, meta-chlorophenylpiperazine (mCPP) . We will explore the synthesis of Trazodone, its metabolic fate, and the pharmacological significance of its derivatives, thereby providing a robust framework for understanding the chemical space around this important therapeutic agent.

The Genesis of a Novel Antidepressant: The Trazodone Story

Following its development, Trazodone was patented and subsequently introduced to the market in numerous countries. In 1981, it received approval from the U.S. Food and Drug Administration (FDA) for the treatment of major depressive disorder.[2][4] Its unique mechanism of action, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI), set it apart from other antidepressants.[4][5]

A Glimpse into the Molecular Architecture: The Synthesis of Trazodone

The chemical synthesis of Trazodone is a multi-step process that has been refined over the years to improve yield and purity. A common synthetic route involves the reaction of key intermediates to construct the final molecule.[6][7]

A prevalent method for synthesizing Trazodone hydrochloride involves the cyclocondensation of m-chloroaniline with diethanolamine and hydrobromic acid to yield 1-(3-chlorophenyl)piperazine dihydrobromide.[6] This intermediate is then reacted with 1-bromo-3-chloropropane, followed by condensation with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to produce Trazodone.[6] The final step typically involves converting the Trazodone base to its hydrochloride salt for pharmaceutical use.[8]

Recent advancements have explored microwave-assisted synthesis to significantly reduce reaction times and the use of toxic organic solvents.[9]

Visualizing the Synthetic Pathway

Caption: A simplified workflow of a common Trazodone synthesis pathway.

The Metabolic Journey: Unraveling the Fate of Trazodone in the Body

Trazodone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[1][2] The major metabolic pathways include N-oxidation, hydroxylation, and N-dealkylation.[4]

The most significant metabolite in terms of pharmacological activity is meta-chlorophenylpiperazine (mCPP) .[1][2] mCPP is formed through the N-dealkylation of the propyl side chain of Trazodone.[10] While present at lower concentrations than the parent drug, mCPP is itself a psychoactive substance with a distinct pharmacological profile.[1][8] Other metabolites, such as a dihydrodiol metabolite and oxatriazolin propionic acid, have also been identified but are considered to be of lesser clinical significance.[4]

It is crucial to note that no "dechloro" metabolite of Trazodone has been reported in the scientific literature. The chlorine atom on the phenyl ring is a stable feature of the molecule and its primary metabolites.

Key Metabolic Pathways of Trazodone

Caption: Major metabolic pathways of Trazodone in the human body.

The Pharmacological Fingerprint: Mechanism of Action of Trazodone and mCPP

Trazodone's therapeutic effects are attributed to its unique dual action on the serotonergic system. It acts as an antagonist at serotonin 5-HT2A receptors and also inhibits the reuptake of serotonin.[5][11] This profile distinguishes it from SSRIs, which primarily act as reuptake inhibitors. The 5-HT2A antagonism is thought to contribute to its antidepressant and anxiolytic effects, as well as its notable sedative properties, which has led to its off-label use for insomnia.[2][5]

The active metabolite, mCPP, exhibits a different pharmacological profile. It is a non-selective serotonin receptor agonist and also interacts with other neurotransmitter systems.[12][13] The contribution of mCPP to the overall clinical effects of Trazodone is a subject of ongoing research, with some studies suggesting it may modulate the parent drug's effects.[12]

Comparative Pharmacological Profile

| Compound | Primary Mechanism of Action | Key Receptor Interactions |

| Trazodone | Serotonin Antagonist and Reuptake Inhibitor (SARI) | 5-HT2A antagonist, Serotonin reuptake inhibitor |

| mCPP | Non-selective Serotonin Receptor Agonist | Agonist at various 5-HT receptors |

Analytical Methodologies for Trazodone and its Metabolites

The quantification of Trazodone and its metabolites, particularly mCPP, in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) coupled with different detection methods is a widely used technique.[14][15] For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice, allowing for the accurate determination of low concentrations of the analytes in complex matrices like plasma and urine.[3]

Step-by-Step Overview of a Typical LC-MS/MS Protocol for Trazodone Analysis

-

Sample Preparation:

-

Aliquots of plasma or urine are collected.

-

An internal standard (a compound with similar chemical properties to the analyte) is added to each sample for accurate quantification.

-

Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).

-

The sample is centrifuged, and the supernatant containing the analyte and internal standard is collected.

-

-

Chromatographic Separation:

-

The extracted sample is injected into an HPLC system.

-

A C18 or similar reversed-phase column is typically used to separate Trazodone and mCPP from other components in the sample matrix.

-

A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compounds from the column.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Electrospray ionization (ESI) in positive mode is commonly used to generate charged ions of the analytes.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Trazodone, mCPP, and the internal standard are monitored for highly selective and sensitive detection.

-

-

Data Analysis:

-

The peak areas of the analyte and the internal standard are measured.

-

A calibration curve is constructed by analyzing samples with known concentrations of the analyte.

-

The concentration of the analyte in the unknown samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

A Note on a Related Compound: Etoperidone

Etoperidone is another phenylpiperazine antidepressant that is structurally and pharmacologically related to Trazodone. Like Trazodone, it is metabolized to mCPP.[12] Etoperidone also exhibits a complex pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor. The study of etoperidone and its comparison to trazodone can provide valuable insights into the structure-activity relationships of this class of compounds.

Conclusion

While the term "Dechloro Trazodone" does not correspond to a recognized chemical entity, a thorough investigation into the history, synthesis, and metabolism of Trazodone provides a deep understanding of this important antidepressant. The discovery of Trazodone marked a significant advancement in the treatment of depression, offering a novel mechanism of action with a distinct side-effect profile compared to its predecessors. Its primary active metabolite, mCPP, adds another layer of complexity to its pharmacology. Future research may continue to explore the synthesis of novel Trazodone analogs with improved therapeutic properties, but as of now, the scientific narrative is centered on Trazodone and its well-characterized derivatives.

References

-

Trazodone - bionity.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

Trazodone | Definition, Medication, Uses, & Side Effects - Britannica. (n.d.). Retrieved January 16, 2026, from [Link]

-

The Makers Behind Trazodone: A Look at Its Origins and Development - Oreate AI Blog. (2026, January 15). Retrieved January 16, 2026, from [Link]

-

Synthesis of Trazodone Hydrochloride - Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Trazodone - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]

- WO2009019133A1 - Trazodone and trazodone hydrochloride in purified form - Google Patents. (n.d.).

-

Trazodone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats - medica@musc. (1999, January 1). Retrieved January 16, 2026, from [Link]

-

Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. (2019, April 23). Retrieved January 16, 2026, from [Link]

- WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents. (n.d.).

-

A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. (2023, June 5). Retrieved January 16, 2026, from [Link]

-

Trazodone - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 16, 2026, from [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). Retrieved January 16, 2026, from [Link]

-

Etoperidone - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mechanisms of the development of trazodone withdrawal symptoms - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Trazodone | C19H22ClN5O | CID 5533 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Trazodone Withdrawal & Detox | Symptoms & Detox Timelines - Boca Recovery Center. (2023, May 3). Retrieved January 16, 2026, from [Link]

-

Etoperidone | C19H28ClN5O | CID 40589 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]

-

Trazodone: Interactions, Addiction, Withdrawal & Side Effects. (n.d.). Retrieved January 16, 2026, from [Link]

-

Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma - SciSpace. (2013, February 25). Retrieved January 16, 2026, from [Link]

- CN105777745A - Preparation method of trazodone hydrochloride - Google Patents. (n.d.).

-

The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

-

Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Development and validation of liquid chromatographic method for trazodone hydrochloride - Scholars Research Library. (n.d.). Retrieved January 16, 2026, from [Link]

-

Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Development and validation of liquid chromatogrphic method for Trazodone hydrochloride - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]

- 2. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. addictioncenter.com [addictioncenter.com]

- 4. youtube.com [youtube.com]

- 5. WO2019154770A1 - Continuous process for the preparation of trazodone - Google Patents [patents.google.com]

- 6. drugs.com [drugs.com]

- 7. Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. relevancerecovery.com [relevancerecovery.com]

- 12. Mechanisms of the development of trazodone withdrawal symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trazodone | C19H22ClN5O | CID 5533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Etoperidone - Wikipedia [en.wikipedia.org]

- 15. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Dechloro Trazodone (Impurity B)

The following Application Note and Protocol is designed for researchers and quality control scientists involved in the impurity profiling of Trazodone Hydrochloride. It synthesizes regulatory standards (USP/EP) with practical, field-proven methodology.

Executive Summary & Scientific Rationale

In the synthesis and stability monitoring of Trazodone Hydrochloride, Dechloro Trazodone (also known as Deschloro Trazodone or Impurity B) is a critical process-related impurity and degradation product. Chemically, it is the analog of Trazodone lacking the chlorine atom on the phenylpiperazine ring.

The Chromatographic Challenge

The separation of Dechloro Trazodone from the parent API is governed by hydrophobic subtraction . The chlorine atom on Trazodone contributes significantly to its lipophilicity. Its removal renders Dechloro Trazodone more polar, resulting in a lower retention factor (

This protocol utilizes a gradient elution strategy on an L1 (C18) column. The method is designed to:

-

Retain the early-eluting Dechloro Trazodone (RRT ~0.65) sufficiently to separate it from the solvent front.

-

Resolve it from the massive parent peak (Trazodone) and other known impurities (e.g., N-oxide, dimers).

-

Suppress silanol interactions using a triethylamine (TEA) modified buffer, ensuring sharp peak shapes for these basic nitrogenous compounds.

Chemical Identity & Properties

| Compound | Chemical Name | Structure Feature | Elution Order |

| Dechloro Trazodone | 2-[3-(4-phenylpiperazin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | Lacks Cl atom on phenyl ring | First (More Polar) |

| Trazodone HCl | 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | Contains Cl atom | Second (Less Polar) |

Experimental Protocol

Reagents and Standards

-

Dechloro Trazodone Reference Standard: >98% purity (ensure CoA verification).

-

Trazodone Hydrochloride USP RS: For system suitability and RRT calculation.

-

Acetonitrile (ACN): HPLC Grade.

-

Water: Milli-Q or HPLC Grade.

-

Triethylamine (TEA): High purity (>99.5%).

-

Monobasic Potassium Phosphate (

): AR Grade. -

Phosphoric Acid: For pH adjustment.

Chromatographic Conditions

This method is aligned with USP monographs for Organic Impurities but optimized for the specific resolution of Dechloro Trazodone.

| Parameter | Setting |

| Column | C18 (L1 packing), 4.6 mm × 150 mm, 3.5 µm or 5 µm (e.g., Inertsil ODS-3V or Zorbax Eclipse XDB-C18) |

| Flow Rate | 1.0 mL/min (Adjustable 0.8–1.5 mL/min based on backpressure) |

| Column Temp | 40°C |

| Injection Volume | 10–20 µL |

| Detector | UV-Vis / PDA at 254 nm (Secondary monitoring at 246 nm) |

| Run Time | 65 Minutes |

Mobile Phase Preparation

Solution A (Buffer Phase):

-

Dissolve 6.8 g of Monobasic Potassium Phosphate in 1000 mL of water.

-

Add 1.0 mL of Triethylamine (TEA).

-

Adjust pH to 6.0 ± 0.05 with dilute Phosphoric Acid or KOH.

-

Filter through a 0.45 µm nylon membrane and degas.

Solution B (Organic Phase):

-

100% Acetonitrile (degassed).

Gradient Program

Rationale: The initial isocratic hold ensures Dechloro Trazodone does not co-elute with the solvent front. The slow ramp to 30 minutes separates it from the main Trazodone peak.

| Time (min) | Solution A (%) | Solution B (%) | Event |

| 0.0 | 90 | 10 | Injection / Hold |

| 5.0 | 90 | 10 | Isocratic Hold |

| 30.0 | 60 | 40 | Linear Ramp (Elution of Dechloro & Trazodone) |

| 45.0 | 40 | 60 | Wash (Elution of late impurities) |

| 55.0 | 90 | 10 | Re-equilibration |

| 65.0 | 90 | 10 | End of Run |

Sample Preparation Workflow

Protocol Steps:

-

Diluent: Methanol : Water : HCl (650 : 350 : 3). Note: Acidic diluent ensures complete solubility of the salt form.

-

Standard Solution: Prepare a stock of Dechloro Trazodone at 0.1 mg/mL. Dilute to a working concentration of approx. 0.7 µg/mL (0.14% limit level).

-

Sample Solution: Accurately weigh Trazodone HCl API or powdered tablets equivalent to 50 mg. Transfer to a 100 mL volumetric flask. Add 80 mL Diluent, sonicate for 10 minutes, cool, and dilute to volume (Concentration ~500 µg/mL).

System Suitability & Validation Criteria

Before releasing results, the chromatographic system must meet the following self-validating criteria.

| Parameter | Acceptance Criteria | Rationale |

| Resolution ( | > 2.0 between Dechloro Trazodone and Trazodone | Ensures accurate integration of the small impurity peak. |

| Tailing Factor ( | NMT 2.0 | Basic amines tend to tail; TEA in buffer controls this. |

| Relative Retention Time (RRT) | Dechloro Trazodone ≈ 0.65 | Confirms peak identity relative to Trazodone (1.0). |

| % RSD (Standard) | NMT 5.0% (n=6 injections) | Verifies injection precision at low concentrations. |

Expected Chromatogram Topology

-

~2.5 min: Void Volume / Solvent Front

-

~15-18 min: Dechloro Trazodone (Impurity B)

-

~24-26 min: Trazodone (Main Peak)

-

>30 min: Late eluting dimers/non-polars

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 2.0 | Silanol interaction | Ensure TEA is added to buffer; Check column age; Lower pH slightly to 5.8. |

| RRT Shift | Gradient delay volume | Adjust the "Isocratic Hold" (0-5 min) duration. If peak elutes too early, increase hold time. |

| Baseline Drift | UV absorbance of TEA | Ensure high-quality HPLC-grade TEA; Use a reference wavelength if using PDA (e.g., 360 nm). |

| Ghost Peaks | Carryover | Trazodone is sticky. Use a needle wash of 50:50 ACN:Water with 0.1% Formic Acid. |

References

-

United States Pharmacopeia (USP). Trazodone Hydrochloride Tablets: Organic Impurities. USP-NF Online.

-

European Pharmacopoeia (Ph. Eur.). Trazodone Hydrochloride Monograph 01/2008:1488.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315252: Dechloro Trazodone.

-

LGC Standards. Dechloro Trazodone (Impurity B) Reference Material Data Sheet.

Application Note: Characterizing the Neuropharmacology of Dechloro Trazodone (m-CPP) via In Vitro Radioligand Binding Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Dechloro Trazodone, also known as meta-chlorophenylpiperazine (m-CPP), using in vitro neuroreceptor radioligand binding assays. Dechloro Trazodone is a principal active metabolite of the antidepressant drug Trazodone, formed via hepatic catabolism by the CYP3A4 enzyme[1][2]. Understanding its binding affinity across a range of central nervous system (CNS) receptors is critical for elucidating its therapeutic mechanism and off-target liability profile. This guide details the principles of competitive radioligand binding, provides validated, step-by-step protocols for membrane preparation and filtration binding assays, and outlines the necessary data analysis to determine inhibitory constant (Kᵢ) values.

Introduction: The Scientific Imperative

Trazodone is a widely prescribed antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class[1]. Its clinical efficacy is attributed to a complex polypharmacology, including antagonism at serotonin 5-HT₂ₐ receptors and inhibition of the serotonin transporter (SERT)[3]. However, the pharmacological activity of its primary metabolite, m-CPP, significantly contributes to the overall effect and potential side effects of the parent drug[1][4].

m-CPP itself is a psychoactive compound with a strong affinity for multiple serotonergic receptors, where it often acts as a direct agonist[3][5][6]. Characterizing the precise binding affinity of m-CPP at these and other CNS receptors is paramount for:

-

Mechanism of Action (MoA) Deconvolution: Differentiating the pharmacological contribution of the metabolite from the parent drug.

-

Safety and Tolerability Profiling: Identifying potential off-target interactions that may lead to adverse effects such as anxiety or migraines, which have been linked to m-CPP's action on 5-HT₂꜀ and 5-HT₂ₑ receptors, respectively[5].

-

Drug Development: Providing a framework for designing new chemical entities with improved selectivity and reduced metabolite-driven side effects.

Radioligand binding assays are the gold-standard method for determining the affinity of a test compound for a specific receptor[7][8]. This technique relies on the principle of competitive displacement, where the unlabeled test compound (m-CPP) competes with a high-affinity, radioactively labeled ligand for binding to a receptor preparation. The concentration-dependent displacement of the radioligand allows for the calculation of the test compound's half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibitory constant (Kᵢ)[9].

Principle of Competitive Radioligand Binding

The assay quantifies the affinity of Dechloro Trazodone (m-CPP) by measuring its ability to displace a specific, high-affinity radioligand from its target receptor. The experiment involves incubating a fixed amount of receptor source (e.g., cell membranes) with a fixed concentration of radioligand in the presence of varying concentrations of the unlabeled m-CPP. As the concentration of m-CPP increases, it displaces more radioligand, reducing the amount of radioactivity bound to the membranes. This relationship is used to determine the IC₅₀.

Caption: Principle of Competitive Ligand Binding.

Summary of Dechloro Trazodone (m-CPP) Binding Affinity

The following table summarizes the reported binding affinities (Kᵢ) of m-CPP for several key neuroreceptors. This data is essential for selecting appropriate radioligands and interpreting experimental results. Kᵢ values represent the concentration of m-CPP required to occupy 50% of the receptors at equilibrium; a lower value indicates a stronger binding affinity[5].

| Receptor Target | Reported Kᵢ (nM) | Functional Activity | Potential Clinical Relevance |

| 5-HT₂꜀ | 3.4 | Agonist | Anxiety, Appetite Loss[5] |

| 5-HT₁ₐ | 18.9 | Antagonist / Weak Partial Agonist | Antidepressant effects[10] |

| 5-HT₂ₑ | 28.8 | Agonist | Migraine induction[5] |

| 5-HT₂ₐ | 32.1 | Agonist | Hallucinogenic effects, vasoconstriction[5][11] |

| SERT | 230 | Inhibitor / Releaser | Serotonergic modulation[12] |

| α₁-Adrenergic | ~100 | Antagonist | Orthostatic hypotension, sedation |

| α₂-Adrenergic | ~600 | Antagonist | Modulates neurotransmitter release[13] |

Note: Kᵢ values are compiled from multiple literature sources and may vary based on experimental conditions (e.g., tissue source, radioligand used). This table serves as a reference guide.

Experimental Protocols

This section provides detailed, field-proven methodologies for conducting a filtration-based radioligand binding assay.

Workflow Overview

The entire process, from preparing the biological source to analyzing the final data, follows a systematic workflow to ensure reproducibility and accuracy.

Caption: End-to-end workflow for a neuroreceptor binding assay.

Protocol 1: Membrane Preparation from Cell Culture

This protocol describes the isolation of a crude membrane fraction from cultured cells overexpressing the receptor of interest. A high-quality membrane preparation is crucial for obtaining robust and reproducible data.

-

Rationale: Using isolated membranes rather than whole cells provides a concentrated source of the target receptor, reduces interference from cytosolic components, and simplifies the assay matrix[8]. All steps should be performed at 4°C or on ice to minimize proteolytic degradation[14].

-

Materials:

-

Cell pellet (from ~10⁸ cells)

-

Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail immediately before use[14].

-

Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4[14].

-

Handheld homogenizer (e.g., Ultra-Turrax)

-

High-speed refrigerated centrifuge and appropriate tubes.

-

-

Step-by-Step Procedure:

-

Resuspend: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer[14].

-

Lyse: Homogenize the cell suspension with 3-4 short bursts (15 seconds each) at 20,000 rpm. Keep the tube on ice between bursts to prevent heating[14].

-

Low-Speed Spin: Centrifuge the lysate at 300 x g for 10 minutes at 4°C to pellet nuclei and intact cells[14].

-

Collect Supernatant: Carefully transfer the supernatant to a new high-speed centrifuge tube.

-

High-Speed Spin: Centrifuge the supernatant at 43,000 x g for 20 minutes at 4°C to pellet the membrane fraction[14].

-

Wash: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed spin (Step 5). This wash step is critical for removing residual cytosolic proteins.

-

Final Resuspension: Discard the supernatant and resuspend the final pellet in a small volume (e.g., 1-2 mL) of Storage Buffer. The sucrose acts as a cryoprotectant.

-

Quantify: Determine the total protein concentration using a standard method like the BCA assay.

-

Store: Aliquot the membrane preparation into single-use volumes and store at -80°C until needed. Avoid repeated freeze-thaw cycles.

-

Protocol 2: 96-Well Filtration Binding Assay (e.g., for 5-HT₂ₐ Receptor)

This protocol is optimized for a 96-well format using vacuum filtration to separate bound from free radioligand[15][16].

-

Rationale: Filtration is a rapid and efficient method for separating membrane-bound radioactivity from the unbound radioligand in the buffer[17][18]. Pre-treating the filter plate with polyethyleneimine (PEI) reduces non-specific binding of the radioligand to the filter material itself[19].

-

Materials:

-

Receptor Source: Membrane preparation (e.g., 10-20 µg protein/well).

-

Radioligand: [³H]Ketanserin (for 5-HT₂ₐ), specific activity >60 Ci/mmol. Final concentration should be at or below its Kₔ value (~1-2 nM)[15].

-

Test Compound: Dechloro Trazodone (m-CPP) stock solution (e.g., 10 mM in DMSO), serially diluted.

-

Non-Specific Binding (NSB) Agent: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand for the target receptor (e.g., Mianserin or unlabeled Ketanserin for 5-HT₂ₐ).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[16].

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: 96-well GF/B filter plates, vacuum manifold (cell harvester), microplate scintillation counter, liquid scintillation cocktail (e.g., Betaplate Scint)[16][19].

-

-

Step-by-Step Procedure:

-

Pre-treat Filter Plate: Add 100 µL of 0.3-0.5% PEI solution to each well of the filter plate. Incubate for at least 30 minutes, then aspirate the solution using the vacuum manifold[16][19].

-

Prepare Assay Plate: In a separate 96-well polypropylene plate, set up the assay in a final volume of 250 µL per well[16]. Add reagents in the following order:

-

150 µL of Assay Buffer (for competition wells) OR NSB Agent (for NSB wells) OR Assay Buffer (for Total Binding wells).

-

50 µL of diluted m-CPP (for competition wells) OR Assay Buffer (for NSB and Total Binding wells).

-

50 µL of diluted radioligand ([³H]Ketanserin).

-

Initiate the reaction by adding: 50 µL of the diluted membrane preparation to all wells.

-

-

Incubate: Gently agitate the plate and incubate for 60 minutes at 30°C to allow the binding reaction to reach equilibrium[16].

-

Filter: Place the filter plate on the vacuum manifold and rapidly transfer the contents of the assay plate to the filter plate. Apply vacuum to trap the membranes on the filter.

-

Wash: Immediately wash each well 4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand[16]. Do not allow the filters to dry out between washes.

-

Dry: After the final wash, dry the filter plate completely, typically for 30-60 minutes at 50°C[16][19].

-

Add Scintillant: Add 40-50 µL of liquid scintillation cocktail to each well.

-

Count: Seal the plate and count the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a microplate scintillation counter[16].

-

Data Analysis and Interpretation

Proper data analysis is essential to convert raw radioactivity counts into a meaningful measure of binding affinity (Kᵢ).

-

Calculate Specific Binding:

-

Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).

-

This calculation is performed for each concentration of m-CPP. The result represents the amount of radioligand bound specifically to the target receptor.

-

-

Generate Competition Curve:

-

Plot the Specific Binding (as a percentage of the control without any competitor) against the logarithm of the m-CPP concentration.

-

This will produce a sigmoidal dose-response curve. Use non-linear regression analysis (e.g., in GraphPad Prism software) to fit the curve and determine the IC₅₀ value[18].

-

-

Calculate Kᵢ using the Cheng-Prusoff Equation:

-

The IC₅₀ is an operational parameter that depends on the concentration of the radioligand used in the assay[9][20]. To determine the intrinsic affinity of m-CPP for the receptor, the IC₅₀ must be converted to the Kᵢ.

-

The Cheng-Prusoff equation is the standard formula for this conversion[21]. Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

-

Kᵢ = Inhibitory constant for m-CPP.

-

IC₅₀ = Concentration of m-CPP that inhibits 50% of specific binding.

-

[L] = Concentration of the radioligand used in the assay.

-

Kₔ = Dissociation constant of the radioligand for the receptor (must be determined in separate saturation binding experiments or obtained from literature).

-

-

Conclusion

The protocols and data presented in this application note provide a robust framework for the in vitro pharmacological characterization of Dechloro Trazodone (m-CPP). By employing high-quality membrane preparations and a validated filtration binding assay, researchers can obtain reliable IC₅₀ and Kᵢ values. This information is indispensable for understanding the compound's mechanism of action, predicting potential clinical effects, and guiding future drug discovery efforts in neuropsychopharmacology.

References

-

Cusack, B., Nelson, A., & Richelson, E. (1994). Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity. Psychopharmacology, 114(4), 655-659. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Caccia, S., et al. (1983). Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety. Journal of pharmacy and pharmacology, 35(5), 320-321. [Link]

-

Wikipedia. (n.d.). meta-Chlorophenylpiperazine. [Link]

-

Teitler, M., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 83-91. [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. [Link]

-

Caccia, S., et al. (1981). Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography. Journal of chromatography, 210(2), 311-318. [Link]

-

Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(3), 159-166. [Link]

-

Samanin, R., et al. (1979). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of pharmacy and pharmacology, 31(5), 320-321. [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

-

Feighner, J. P. (1999). [Metachlorophenylpiperazine (mCPP): a new designer drug]. L'Encephale, 25(5), 458-461. [Link]

-

Stahl, S. M. (2009). Mechanism of action of trazodone: a multifunctional drug. CNS spectrums, 14(10), 536-546. [Link]

-

Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1-10. [Link]

-

Zohar, J., et al. (1990). Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study. Psychopharmacology, 100(3), 339-344. [Link]

-

Sun, S., & Bleckman, T. M. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening (pp. 145-154). Humana Press. [Link]

-

Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]

-

Rotzinger, S., et al. (1998). Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. Drug metabolism and disposition, 26(6), 572-575. [Link]

-

Pira, L., et al. (1996). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 24(2), 184-186. [Link]

-

Hossain, M. A., et al. (2018). In vitro receptor binding assays: General methods and considerations. MethodsX, 5, 598-605. [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dl.icdst.org [dl.icdst.org]

- 3. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of plasma and brain concentrations of trazodone and its metabolite, 1-m-chlorophenylpiperazine, by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 6. scholars.mssm.edu [scholars.mssm.edu]

- 7. biophysics-reports.org [biophysics-reports.org]

- 8. researchgate.net [researchgate.net]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 10. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. revvity.com [revvity.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Preclinical Characterization & Qualification of Dechloro Trazodone (Impurity B)

Part 1: Executive Summary & Strategic Rationale

Dechloro Trazodone (DCT) , pharmacopeially designated as Trazodone Impurity B (CAS: 62337-66-0), represents a critical structural analog of the antidepressant Trazodone.[1][2] Structurally, it lacks the chlorine atom at the meta-position of the phenylpiperazine ring.[1][2]

While often categorized merely as a process impurity or degradation product, the removal of this halogen atom fundamentally alters the compound's pharmacophore.[1][2] Trazodone metabolizes to m-chlorophenylpiperazine (mCPP) , a serotonergic agent.[1][2][3] Conversely, DCT is predicted to metabolize to 1-phenylpiperazine (PP) , a compound with known sympathomimetic and amphetamine-like properties.[1][2]

The "Chlorine Switch" Hypothesis: The core objective of this study design is not just general toxicity screening, but specifically testing the hypothesis that DCT shifts the pharmacological profile from Sedative/Serotonergic (Parent) to Stimulant/Sympathomimetic (Impurity). [1]

This guide outlines a tiered preclinical strategy to qualify DCT under ICH Q3A(R2) and ICH M7 guidelines while addressing its specific pharmacological risks.

Part 2: In Silico & In Vitro Profiling (The "Fail Fast" Phase)[1]

Before animal testing, we must establish the molecular footprint of DCT.[1][2] The absence of chlorine likely reduces metabolic stability and alters receptor affinity.[1][2]

Comparative Receptor Binding Profiling

Objective: Determine if DCT retains the 5-HT2A antagonism of Trazodone or shifts affinity toward monoamine transporters (NET/DAT), characteristic of phenylpiperazines.[1][2]

Experimental Logic:

-

Target Panel: 5-HT2A, 5-HT2C, Alpha-1 Adrenergic, SERT, NET, DAT.[1][2]

-

Control: Trazodone HCl (Parent) and 1-Phenylpiperazine (Positive Control for stimulant profile).[1][2]

Protocol A: Competitive Radioligand Binding Assay (5-HT2A)

This protocol validates whether DCT retains the therapeutic mechanism of the parent drug.[1][2]

-

Membrane Preparation:

-

Incubation:

-

Termination:

-

Analysis:

Success Criteria:

-

If DCT Ki > 1000 nM at 5-HT2A, it has lost the parent's therapeutic mechanism.[1][2]

-

If DCT shows high affinity (<100 nM) for NET/DAT, it confirms the "Stimulant Shift" risk.[1]

Metabolic Stability & Metabolite Identification

Objective: Confirm if DCT metabolizes to 1-Phenylpiperazine (PP).

Workflow:

-

Incubate DCT (10 µM) with pooled human liver microsomes (HLM) + NADPH.[1][2]

-

Sample at 0, 15, 30, and 60 mins.

-

Analyze via LC-MS/MS (Q-TOF) looking for the m/z 163.1 (Phenylpiperazine) fragment.[1][2]

-

Comparison: Run parallel incubation with Trazodone to visualize the mCPP vs. PP divergence.

Part 3: Visualizing the Pharmacological Divergence

The following diagram illustrates the mechanistic divergence that necessitates this specific study design.

Caption: Figure 1. The "Chlorine Switch."[1][2] Loss of the halogen atom directs metabolism toward Phenylpiperazine, shifting the safety profile from serotonergic modulation to adrenergic stimulation.[1][2]

Part 4: In Vivo Safety Pharmacology (The "Go/No-Go" Phase)[1][2]

If in vitro data suggests high adrenergic affinity or stability, in vivo confirmation is required.[1][2] We utilize a modified Irwin Test to detect CNS stimulation, which is the inverse of the expected Trazodone profile.[1][2]

Protocol B: Modified Irwin Test (Rat) for Stimulant Detection

Rationale: Standard Trazodone safety studies look for excessive sedation.[1][2] For DCT, we must look for hyperactivity.[1][2]

Experimental Design:

-

Groups: Vehicle, Trazodone (High Dose), DCT (Equimolar Dose), Amphetamine (Positive Control).[1]

Observation Matrix (0, 30, 60, 120, 240 min):

| Domain | Parameters Scored | Significance for DCT |

| Behavioral | Spontaneous locomotor activity, Stereotypy (head weaving, circling) | High: Indicates amphetamine-like PP activity.[1][2] |

| Neurological | Tremors, Convulsions, Straub tail | High: Serotonin syndrome or seizure risk.[1] |

| Autonomic | Pupil diameter (Mydriasis), Salivation, Piloerection | High: Mydriasis/Piloerection suggests adrenergic activation.[1] |

| Tone | Grip strength, limb tone | Medium: General toxicity.[1][2] |

Data Analysis: Scores are tabulated. A "Stimulation Index" is calculated by summing scores for locomotion, stereotypy, and mydriasis.[1]

-

Result Interpretation: If DCT group shows statistically significant elevation in Stimulation Index compared to Vehicle/Trazodone, the impurity possesses a distinct and hazardous toxicological profile requiring tight specification limits (<0.15%).[1]

Part 5: Impurity Qualification Strategy (Regulatory)[2]

If DCT is present in the final drug product above the Qualification Threshold (0.15% or 1.0 mg/day intake, whichever is lower, per ICH Q3A), a formal toxicological study is mandatory.[1]

The 28-Day Repeated Dose Toxicity Study

Objective: Identify "No Observed Adverse Effect Level" (NOAEL) and target organs.

-

Dosing: Daily oral gavage for 28 days.

-

Groups:

-

Endpoints:

Genotoxicity Assessment (ICH M7)

Since DCT is a de-halogenated analog, it is not structurally alerting for mutagenicity per se (unlike nitro- or chloro-anilines), but verification is required.[1][2]

-

Ames Test (OECD 471): Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) +/- S9 metabolic activation.[1][2]

-

In Vitro Micronucleus (OECD 487): In CHO cells to detect clastogenicity.[1][2]

Part 6: Summary of Specifications & Limits

Based on the data generated from the above modules, the specification limit for DCT in Trazodone API is determined:

| Scenario | Biological Finding | Regulatory Action (ICH Q3A) |

| Scenario A | DCT is pharmacologically inactive and non-genotoxic.[1][2] | Limit set by process capability (e.g., NMT 0.5%). |

| Scenario B | DCT shows potent sympathomimetic effects (PP-like) in vivo.[1][2] | Limit tightened to Safety Threshold (e.g., NMT 0.15%) or qualified by NOAEL. |

| Scenario C | DCT is genotoxic (Ames Positive).[1][2] | Limit reduced to TTC (Threshold of Toxicological Concern) levels (~1.5 µ g/day ) or "As Low As Reasonably Practicable" (ALARP). |

Decision Tree Diagram

Caption: Figure 2. Impurity Qualification Decision Tree adapted from ICH Q3A/M7 guidelines.

References

-

International Council for Harmonisation (ICH). (2006).[1][2][4] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1][2]Link

-

International Council for Harmonisation (ICH). (2017).[1][2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1][2]Link

-

Rothman, R. B., et al. (2001).[1][2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse, 39(1), 32-41.[1][2] (Establishing the pharmacology of phenylpiperazine analogs). Link

-

European Pharmacopoeia (Ph.[1][2][5] Eur.). Trazodone Hydrochloride Monograph 1488.[1][2] (Defines Impurity B/Dechloro Trazodone standards). Link

-

Caccia, S., et al. (1982).[1][2] "1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole."[1][2][3] Journal of Pharmacy and Pharmacology, 34(10), 674-675.[1][2][3] Link

Sources

Application Notes and Protocols for the Use of Dechloro Trazodone Reference Standard

Introduction

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) is paramount to ensuring its safety and efficacy. Trazodone, a widely prescribed antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class, is no exception.[1][2][3] The manufacturing process and subsequent storage of Trazodone can lead to the formation of various impurities. Among these, Dechloro Trazodone, also known as Trazodone Impurity B, is a significant related substance that requires careful monitoring and control.[4][5]

This technical guide provides comprehensive application notes and detailed protocols for the use of a Dechloro Trazodone reference standard. It is intended for researchers, scientists, and drug development professionals engaged in the quality control, stability testing, and pharmacokinetic analysis of Trazodone. The protocols herein are designed to be self-validating, grounded in established analytical principles and regulatory expectations.

Understanding Dechloro Trazodone

Dechloro Trazodone is a structural analogue of Trazodone, lacking the chlorine atom on the phenylpiperazine ring.[4] Its presence in the Trazodone drug substance is typically a result of impurities in starting materials or side reactions during synthesis. As a potential impurity, its quantification is a critical aspect of quality control to ensure that the final drug product meets the stringent purity requirements set by regulatory bodies.

Chemical and Physical Properties of Dechloro Trazodone

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and application in analytical methods.

| Property | Value | Source |